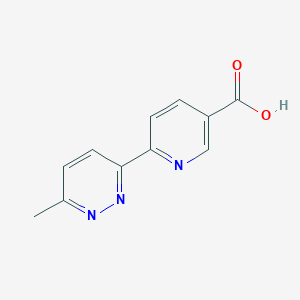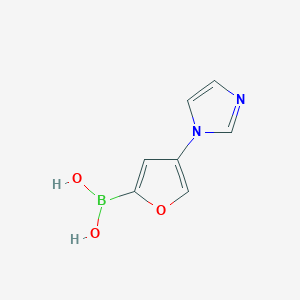![molecular formula C9H16N2O B13334811 3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13334811.png)
3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane is a complex organic compound featuring a unique bicyclic structure. This compound is part of the diazabicyclo[3.2.1]octane family, which is known for its diverse biological activities and applications in medicinal chemistry . The oxetane ring within the structure adds to its chemical versatility and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including intramolecular cyclization and [2+2] cycloaddition reactions . The oxetane ring can be introduced via intramolecular etherification or epoxide ring opening followed by ring closure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to optimize the production .
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products
The major products formed from these reactions include various oxetane derivatives and modified diazabicyclo[3.2.1]octane compounds .
Scientific Research Applications
3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane has significant applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The diazabicyclo[3.2.1]octane core can bind to various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant pharmacological potential.
8-Oxabicyclo[3.2.1]octane: Features an oxygen atom in the bicyclic structure, leading to different reactivity and applications.
Uniqueness
3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane is unique due to the presence of both the oxetane ring and the diazabicyclo[3.2.1]octane core. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-(oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16N2O/c1-2-8-4-11(3-7(1)10-8)9-5-12-6-9/h7-10H,1-6H2 |
InChI Key |
LBYQYTJYLMFGFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1N2)C3COC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


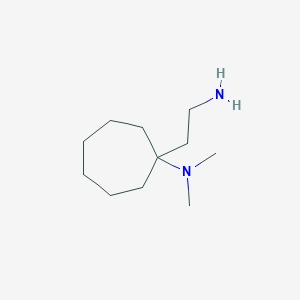
![2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13334739.png)
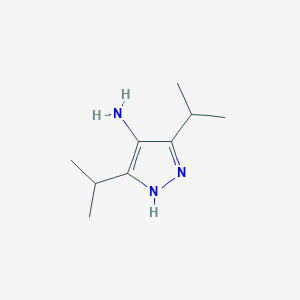
![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
![2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid](/img/structure/B13334759.png)
![7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B13334763.png)
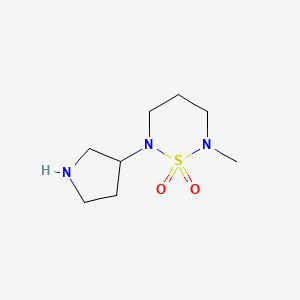
![[1,1'-Bi(cyclopropan)]-1-ylmethanamine](/img/structure/B13334775.png)
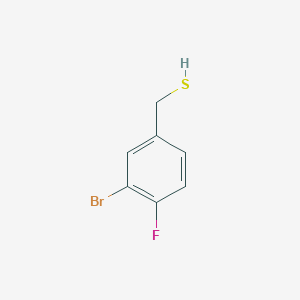
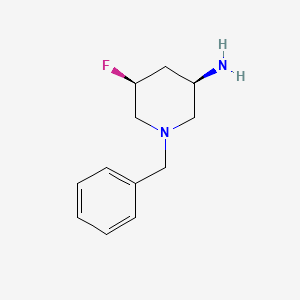
![(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13334794.png)
